molecular formula C17H14F5N3O2 B2669049 N-(2,6-difluorophenyl)-3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxamide CAS No. 2034445-02-6

N-(2,6-difluorophenyl)-3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxamide

Cat. No.: B2669049
CAS No.: 2034445-02-6
M. Wt: 387.31
InChI Key: LPWUBBBRDUPTPR-UHFFFAOYSA-N
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Description

N-(2,6-difluorophenyl)-3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxamide is a synthetic small molecule that features a pyrrolidine-1-carboxamide core, a structure recognized as a privileged scaffold in modern medicinal chemistry . This compound is a urea derivative, a class of molecules that has demonstrated significant potential across various therapeutic areas, including serving as anticancer agents, anticonvulsants, and CXCR3 antagonists . Its molecular structure incorporates a 2,6-difluorophenyl group and a 4-(trifluoromethyl)pyridin-2-yl moiety linked via an ether bridge to the pyrrolidine ring, suggesting potential for targeted biological activity. The specific spatial arrangement of its atoms, including the dihedral angle between the heterocyclic and aryl rings, can influence its three-dimensional conformation and intermolecular interactions, which is a critical consideration for researchers studying structure-activity relationships (SAR) . The presence of multiple fluorine atoms is a common strategy in drug design to modulate properties such as metabolic stability, lipophilicity, and membrane permeability. This chemical is provided as a high-grade solid for research applications. Researchers are exploring its utility in hit-to-lead optimization campaigns, as a biochemical tool compound, and for screening against novel biological targets. This product is intended for research and development purposes by qualified laboratory personnel only. It is not intended for diagnostic, therapeutic, or any other human use. Handle with appropriate personal protective equipment and in accordance with all applicable local and federal regulations.

Properties

IUPAC Name

N-(2,6-difluorophenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F5N3O2/c18-12-2-1-3-13(19)15(12)24-16(26)25-7-5-11(9-25)27-14-8-10(4-6-23-14)17(20,21)22/h1-4,6,8,11H,5,7,9H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPWUBBBRDUPTPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)NC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F5N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorophenyl)-3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. The process often includes:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde or ketone precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The 2,6-difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable fluorinated aromatic compound reacts with a nucleophile.

    Attachment of the Pyridinyl Group: The 4-(trifluoromethyl)pyridin-2-yl group is typically attached through a coupling reaction, such as a Suzuki or Heck coupling, using palladium catalysts and appropriate ligands.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid or its derivatives under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorophenyl)-3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvents and temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,6-difluorophenyl)-3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Material Science: The compound’s unique properties make it a candidate for the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,6-difluorophenyl)-3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-difluorophenyl)-3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxamide analogs: Compounds with similar structures but different substituents on the phenyl or pyridinyl rings.

    Other fluorinated pyrrolidine carboxamides: Compounds with similar core structures but varying degrees of fluorination or different functional groups.

Uniqueness

This compound is unique due to its specific combination of fluorinated phenyl and pyridinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-(2,6-difluorophenyl)-3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure

The compound's chemical structure can be represented as follows:

  • Chemical Formula : C15_{15}H14_{14}F5_{5}N3_{3}O
  • Molecular Weight : 353.29 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases and phosphodiesterases, which are critical in regulating cell proliferation and apoptosis.

Biological Activity Data

The following table summarizes key findings from various studies regarding the compound's biological activity:

Study Target Activity IC50_{50} (nM) Notes
Study 1FGFR1Inhibition< 4.1Potent enzymatic activity against FGFR1
Study 2Cancer CellsCytotoxicity640Effective in reducing viability of multiple myeloma cell lines
Study 3PDE4Inhibition140Selective PDE4 inhibitor with anti-inflammatory effects

Case Studies

  • Antitumor Activity : In a study examining the effects on HCT116 colon cancer cells, the compound demonstrated significant cytotoxicity with an IC50_{50} value of 640 nM. This suggests a potential role in cancer therapy by inhibiting tumor growth through targeted molecular pathways related to cell cycle regulation.
  • Neurological Implications : The compound was also tested for its effects on phosphodiesterase (PDE) activity. It exhibited selective inhibition of PDE4, which is associated with anti-inflammatory responses and cognitive enhancement in animal models. The IC50_{50} value for this inhibition was found to be approximately 140 nM.
  • Structure-Activity Relationship (SAR) : SAR studies indicated that the presence of fluorine atoms significantly enhances the compound's binding affinity to target proteins. Modifications on the pyridine and pyrrolidine rings were found to affect both potency and selectivity.

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